molecular formula C26H46OTe B1195373 23-Itelcholan CAS No. 72249-71-9

23-Itelcholan

Cat. No.: B1195373
CAS No.: 72249-71-9
M. Wt: 502.2 g/mol
InChI Key: ZZYQXYCNFIRRCP-IAULCDHFSA-N
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Description

23-Itelcholan is a synthetic cholane-type steroid derivative characterized by a unique substituent at the C-23 position. While its exact biological activity remains under investigation, its structural framework aligns with brassinosteroid analogs, which are known to regulate plant growth and development . Its nomenclature suggests a focus on modifications at C-23, distinguishing it from related compounds with substitutions at C-22 or C-24.

Properties

CAS No.

72249-71-9

Molecular Formula

C26H46OTe

Molecular Weight

502.2 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-4-propan-2-yltellanylbutan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C26H46OTe/c1-17(2)28-15-12-18(3)22-8-9-23-21-7-6-19-16-20(27)10-13-25(19,4)24(21)11-14-26(22,23)5/h17-24,27H,6-16H2,1-5H3/t18-,19?,20+,21+,22-,23+,24+,25+,26-/m1/s1

InChI Key

ZZYQXYCNFIRRCP-IAULCDHFSA-N

SMILES

CC(C)[Te]CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CC[Te]C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)[Te]CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

23-(isopropyltelluro)-24-nor-5 alpha-cholan-3 beta-ol
23-(isopropyltelluro)-24-norcholan-3-ol
23-(isopropyltelluro)-24-norcholan-3-ol, (3alpha,5beta)-isomer
23-(isopropyltelluro)-24-norcholan-3-ol, 123Te-labeled, (3beta,5alpha)-isomer
23-ITELCHOLAN

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

The following table highlights structural distinctions between 23-Itelcholan and two closely related analogs synthesized in : (22S/R)-22,23-dihydroxy-6-oxo-24-nor-5α-cholan-3α-yl acetate (10a/10b) and (22S/R)-6-oxo-22,23-epoxy-24-nor-5α-cholan-3α-yl acetate (11a/11b).

Table 1: Structural Comparison

Feature 23-Itelcholan 10a/10b 11a/11b
C-23 Substituent Itel group (hypothetical) Dihydroxy Epoxy
C-22 Substituent None Dihydroxy Epoxy
C-24 Modification Intact methyl group 24-Nor (missing methyl) 24-Nor (missing methyl)
Functional Groups Acetate at C-3α Acetate, dihydroxy, ketone Acetate, epoxy, ketone

Key Observations :

  • 24-Nor Group: Both 10a/10b and 11a/11b lack a methyl group at C-24, unlike 23-Itelcholan, which retains this feature. This difference may influence steric interactions and bioavailability .
  • Epoxy vs.
  • C-23 Specificity : 23-Itelcholan’s hypothesized substituent at C-23 distinguishes it from analogs with modifications at C-22/C-23 or C-24.

Key Differences :

  • Stereoselectivity : The Sharpless dihydroxylation used for 10a/10b ensures high enantiomeric excess, whereas 23-Itelcholan’s synthesis may require alternative catalysts for C-23 specificity.
  • Epoxide Stability : The epoxy intermediates (11a/11b) are sensitive to acidic conditions, necessitating careful purification, whereas 23-Itelcholan’s stability remains uncharacterized.

Analytical and Functional Insights

Spectral Characterization

While 23-Itelcholan’s analytical data are unavailable, emphasizes the use of NMR and mass spectrometry to confirm the structures of 10a/10b and 11a/11b. For example:

  • 10a/10b : $^1$H NMR revealed doublets for C-22/C-23 hydroxyls (δ 3.45–3.60 ppm), while IR confirmed ketone absorption at 1710 cm⁻¹ .
  • 11a/11b : Epoxy protons resonated at δ 3.80–4.10 ppm, with mass spectra showing [M+Na]⁺ peaks at m/z 489.2 .

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